molecular formula C16H18N4O2 B1662786 Nialamide CAS No. 51-12-7

Nialamide

Cat. No. B1662786
CAS RN: 51-12-7
M. Wt: 298.34 g/mol
InChI Key: NOIIUHRQUVNIDD-UHFFFAOYSA-N
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Description

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class that was used as an antidepressant . It was withdrawn by Pfizer several decades ago due to the risk of hepatotoxicity .


Synthesis Analysis

Nialamide can be readily modified to yield new compounds such as nialaminosin, 3-amino-N-benzylpropanamide, 3-methoxy-N-benzylpropanamide, HBPA, N-benzylpropanamide, and isonicotinamide .


Molecular Structure Analysis

The molecular formula of Nialamide is C16H18N4O2 . The structure includes a benzyl group, a propanamide group, and a hydrazine group attached to a pyridine ring .


Chemical Reactions Analysis

Nialamide is involved in various chemical reactions. For instance, it can be readily modified to yield new compounds such as nialaminosin, 3-amino-N-benzylpropanamide, 3-methoxy-N-benzylpropanamide, HBPA, N-benzylpropanamide, and isonicotinamide .


Physical And Chemical Properties Analysis

Nialamide has a molar mass of 298.34 g/mol and a density of 1.2±0.1 g/cm3 . It has a boiling point of 538.1±50.0 °C at 760 mmHg and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Safety And Hazards

Nialamide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

Nialamide has shown potential in reducing neuroinflammation in a transient middle cerebral artery occlusion murine model . It reduced microglia and astrocytes numbers and TNF-α protein expression in the brain . This suggests potential future directions for research into the use of Nialamide in treating neuroinflammatory conditions .

Relevant Papers

  • “Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action” discusses the anti-inflammatory effects of MAO inhibitors, including Nialamide .
  • “Attenuation of Ischemic Stroke-Caused Brain Injury by a Monoamine Oxidase Inhibitor Involves Improved Proteostasis and Reduced Neuroinflammation” presents research on the neuroprotective effects of Nialamide .
  • “A Controlled Study of the Effectiveness of Nialamide” provides a controlled study of the effectiveness of Nialamide .

properties

IUPAC Name

N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIIUHRQUVNIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023362
Record name Nialamide
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Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in acidic solvents
Record name SID855800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name NIALAMIDE
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Mechanism of Action

Nialamide was one of the first MAOI (monoamine oxidase inhibitor) antidepressants. It is chemically related to iproniazide, another MAOI derived from isonicotinic acid. //, Time- and dose-response analyses were undertaken to investigate the effects of the substituted hydrazine monoamine oxidase (MAO) inhibitors iproniazid and nialamide on the following: MAO-A and -B activity; levels of gamma-aminobutyric acid (GABA), alanine (ALA), and the neurotransmitter amines dopamine, noradrenaline, and 5-hydroxytryptamine (serotonin) and their acid metabolites; and the activity of GABA-transaminase and ALA-transaminase. The results showed that these drugs are relatively potent MAO inhibitors but, unlike the unsubstituted hydrazine MAO inhibitor phenelzine, they do not produce increased GABA and ALA levels in brain. These experiments suggest that a free hydrazine group is necessary for MAO inhibitors to also have marked effects on GABA and ALA.
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Product Name

Nialamide

Color/Form

White crystalline powder

CAS RN

51-12-7
Record name Nialamide
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Record name NIALAMIDE
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Melting Point

151.6 °C, MP: 151.1-152.1 °C
Record name Nialamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04820
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,170
Citations
MJ Davey, JB Farmer, H Reinert - British Journal of …, 1963 - Wiley Online Library
… Nialamide produced a gradual decline in the pressor effects of repeated … when nialamide was either included in the perfusion fluid or administered in vivo. Prior treatment with nialamide …
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
K Modigh, TH Svensson - British Journal of Pharmacology, 1972 - Wiley Online Library
… 1 h before nialamide, the increase in motor activity appeared earlier than after nialamide alone, … and dopamine were of the same magnitude as after nialamide alone. 3. Treatment with p-…
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
T SHIMAMOTO, H YAMAZAKI, M INOUE… - Proceedings of the …, 1960 - jstage.jst.go.jp
… 100 mg of nialamide tablets orally in order to observe the protective effect of nialamide. The other 2 men, suffering from essential hypertension and receiving daily 75 mg of nialamide in …
Number of citations: 17 www.jstage.jst.go.jp
JW Shaffer, TE Hanlon, S Wolf… - The Journal of …, 1962 - journals.lww.com
… nialamide to white rats of both “drinking” and “non-drinking” strains. It was found that nialamide … blind study of the effects of nialamide on hospitalized alcoholics within the framework of …
Number of citations: 33 journals.lww.com
AJJ Pijnenburg, WMM Honig, JM Van Rossum - Psychopharmacologia, 1975 - Springer
The effects of injections of monoamines, alone and in combination with different antagonists, bilaterally into the nucleus accumbens of nialamide-pretreated rats were investigated. …
Number of citations: 191 link.springer.com
J Inglis, WK Caird, RB Sloane - Canadian Medical Association …, 1961 - ncbi.nlm.nih.gov
Each patient was assessed twice on eight tests. The first testing was done as soon as the patient came into hospital and before any treatment had been given. The second testing …
Number of citations: 13 www.ncbi.nlm.nih.gov
BW Johansson, J Sievers, S Johansson - Angiology, 1967 - journals.sagepub.com
Clinical trials with nialamide have been performed by the Shimamoto group&dquo;, 10 in a number of conditions, principally myocardial infarction but also anginal pain, cerebral …
Number of citations: 5 journals.sagepub.com
JJ López-Ibor Aliño, JL Ayuso Gutierrez… - International …, 1976 - karger.com
… The patients treated with nialamide + /-5-HTP achieved a fuller recovery than those who were treated with nialamide alone. The treatment with nialamide + /-5-HTP proved to have a …
Number of citations: 45 karger.com
JL Ayuso Gutierrez, JJ Lopez-Ibor Alino - International …, 1971 - karger.com
… compari son of nialamide alone vs. … nialamide as MAOI because of its good tolerance, prior personal ex perience, and feasibility of its parenteral use. We administered nialamide to all …
Number of citations: 73 karger.com
LL Butcher, SG Butcher, K Larsson - European Journal of Pharmacology, 1969 - Elsevier
… (i 960) reported that nialamide caused an elevation of brain 5… of this preferential effect of nialamide on 5-hydroxytryptamine … latency observed after nialamide and tetrabenazine in the …
Number of citations: 76 www.sciencedirect.com

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